N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine

Beschreibung

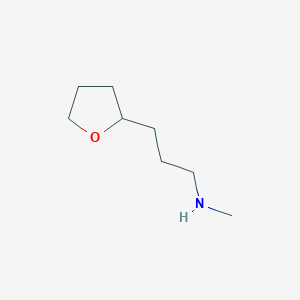

Chemical Structure and Properties: N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine (CAS: 7179-89-7) is a secondary amine featuring a tetrahydrofuran (THF) ring linked to a propan-1-amine backbone via a methyl group.

Eigenschaften

IUPAC Name |

N-methyl-3-(oxolan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-6-2-4-8-5-3-7-10-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKWAGFQOAXGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor under controlled conditions. One common method includes the reductive amination of 3-(tetrahydrofuran-2-yl)propanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques, but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield simpler amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of N-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pharmacological Analogs: SNRIs and Antipsychotics

Ammoxetine

- Structure : (±)-3-(Benzo[d][1,3]dioxol-4-yloxy)-N-methyl-3-(thiophen-2-yl)propan-1-amine.

- Activity: A potent serotonin-norepinephrine reuptake inhibitor (SNRI) with demonstrated efficacy in neuropathic pain and fibromyalgia models. Its benzo[d][1,3]dioxol (methylenedioxyphenyl) group enhances metabolic stability, while the thiophene substituent contributes to transporter affinity .

Duloxetine Hydrochloride

- Structure : (+)-(S)-N-Methyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)propan-1-amine.

- Activity : Clinically used for major depressive disorder and diabetic neuropathy. The naphthyloxy group confers high lipophilicity, prolonging half-life, while the thiophene enhances SNRI activity .

- Key Difference : The bulky naphthyloxy group in Duloxetine increases steric hindrance compared to the THF ring in the target compound, possibly affecting metabolic pathways and side-effect profiles .

N-Methyl-3-(10H-phenothiazin-10-yl)propan-1-amine

- Structure: Features a phenothiazine core (a sulfur- and nitrogen-containing tricyclic system) linked to the propan-1-amine chain.

- Activity: Phenothiazines are associated with antipsychotic and antiemetic effects via dopamine receptor antagonism. The propan-1-amine chain may modulate receptor affinity and pharmacokinetics .

- Key Difference: The phenothiazine moiety introduces significant aromaticity and planar structure, enabling π-π interactions with CNS receptors absent in the THF-containing target compound .

Structural Analogs with Heterocyclic Substituents

N-(Furan-2-ylmethyl)-2-methylpropan-1-amine

- Structure : A furan-methyl group attached to a branched propan-1-amine.

- Activity : Furan derivatives often exhibit antimicrobial or anti-inflammatory properties. The branched chain may reduce metabolic degradation compared to linear analogs .

- Key Difference : The furan ring, unlike THF, is unsaturated, altering electronic properties and reactivity .

(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine Hydrochloride

Data Tables: Structural and Functional Comparisons

Biologische Aktivität

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine is a compound with significant biological activity, particularly in the context of its interactions with various molecular targets. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring and an amine side chain, which contribute to its unique chemical properties. The molecular formula is CHN, and it possesses a chiral center that may influence its biological interactions.

The compound acts primarily as a ligand that interacts with specific receptors or enzymes within biological systems. This interaction can modulate various signaling pathways, leading to diverse biological effects. Research indicates that it may inhibit certain enzymatic activities, particularly those related to neurotransmitter regulation and metabolic processes .

Antioxidant and Neuroprotective Effects

Studies have demonstrated that this compound exhibits antioxidant properties, which can protect neurons from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where oxidative damage plays a critical role in disease progression .

MAO-B Inhibition

One of the notable activities of this compound is its potential as a Monoamine Oxidase B (MAO-B) inhibitor. MAO-B is an important target for treating neurological disorders. In vitro studies have shown that this compound can effectively inhibit MAO-B activity, which may enhance the availability of neurotransmitters such as dopamine in the brain .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHN | Contains a tetrahydrofuran ring; MAO-B inhibitor |

| N-Methyl-3-(tetrahydrofuran-2-yl)propan-2-amine | CHN | Similar structure but different biological activity |

| N-Methyl-3-(tetrahydrofuran-2-yloxy)-propan-1-amines | CHNO | Incorporates an ether linkage; altered properties |

These comparisons highlight how structural variations can lead to different biological activities.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Neuroprotective Studies : A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal death in models of oxidative stress, suggesting its potential for neuroprotective therapy .

- MAO-B Inhibition : In a controlled experiment, the compound was shown to significantly decrease MAO-B activity compared to controls, supporting its role as a therapeutic agent for managing neurodegenerative diseases .

- Antimicrobial Activity : Preliminary tests indicated that derivatives of this compound might exhibit antimicrobial properties, although further research is needed to confirm these findings and explore their mechanisms.

Future Directions

Research on N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amines is ongoing, focusing on:

Drug Development : Investigating its potential as a lead compound for developing new treatments for neurodegenerative diseases.

Mechanistic Studies : Further elucidating its mechanism of action at the molecular level to identify specific targets and pathways involved.

Safety and Efficacy Trials : Conducting clinical trials to assess safety profiles and therapeutic efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.